molecular formula C15H10N4O2S B2953918 3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide CAS No. 2034486-69-4

3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide

Cat. No.: B2953918
CAS No.: 2034486-69-4
M. Wt: 310.33
InChI Key: PVTJBDHJZYNUEQ-UHFFFAOYSA-N
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Description

3-Cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide is a sophisticated heterocyclic compound designed for advanced drug discovery and medicinal chemistry research. Its structure integrates a 1,2,4-oxadiazole heterocycle, recognized as a privileged scaffold in pharmaceutical development due to its bioisosteric properties and wide spectrum of biological activities . This heterocycle is known to confer stability and participate in key hydrogen-bonding interactions with biological targets, serving as a stable equivalent for ester and amide functionalities . The molecule is further functionalized with a thiophene ring, a sulfur-containing heterocycle frequently employed in the design of bioactive molecules and agrochemicals for its favorable electronic properties and proven role in enhancing antifungal and other biological activities . The presence of the cyanobenzamide moiety adds a strategic element for molecular recognition, potentially enabling interactions with a variety of enzyme active sites. Researchers can leverage this compound as a key intermediate or a structural template in projects aimed at developing novel therapeutic agents. Given the documented activities of its constituent parts, it holds significant research value for probing new targets in oncology, infectious diseases, and central nervous system disorders, and for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

Properties

IUPAC Name

3-cyano-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c1-9-17-14(21-19-9)12-5-6-22-15(12)18-13(20)11-4-2-3-10(7-11)8-16/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTJBDHJZYNUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Thiophene Synthesis: The thiophene ring is synthesized through a cyclization reaction of 2-acetylthiophene with chloroacetic acid.

  • Oxadiazole Formation: The 3-methyl-1,2,4-oxadiazol-5-yl group is introduced via a cyclodehydration reaction involving the appropriate hydrazine derivative and a carboxylic acid.

  • Benzamide Coupling: The final step involves the coupling of the cyano group and the benzamide moiety to the thiophene ring using suitable coupling reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of a carboxylic acid derivative.

  • Reduction: Formation of an amine derivative.

  • Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The cyano group and benzamide moiety are key functional groups that contribute to its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on heterocyclic substituents, bioactivity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Key Substituents Biological Activity / Application Key Data (Potency, Solubility)
Target Compound : 3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide C₁₆H₁₁N₅O₂S (inferred) Thiophen-2-yl, 3-methyl-1,2,4-oxadiazole, cyano Potential CNS modulation (inferred) N/A (Data not provided in evidence)
CDPPB : 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide C₂₃H₁₆N₄O Pyrazole, diphenyl mGluR5 PAM; antipsychotic candidate High CNS penetration, in vivo efficacy
Compound 45 (): N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide C₂₀H₁₈Cl₂N₆O₂S Oxadiazole, thioether, dichloropyridine Anticancer, antiviral (patent claim) N/A
ADX47273 (): (S)-(4-fluorophenyl)[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone C₁₉H₁₅F₂N₃O₂ Oxadiazole, fluorophenyl, piperidine mGluR5 PAM; schizophrenia therapy Improved metabolic stability vs. CDPPB
3-cyano-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide () C₁₈H₁₅N₅O₃ Ethoxypyridine, oxadiazole N/A (structural analog) Molecular weight: 349.3 g/mol

Key Observations:

Heterocyclic Core Variations: The target compound’s thiophene-oxadiazole hybrid distinguishes it from pyrazole-based CDPPB and piperidine-linked ADX47273. Replacement of thiophene with thiadiazole (e.g., in ’s glucokinase activator) introduces a sulfur-nitrogen ring, altering electronic properties and target selectivity .

Bioactivity Profiles: CDPPB and ADX47273 are well-characterized mGluR5 positive allosteric modulators (PAMs) with demonstrated efficacy in rodent models of schizophrenia . The target compound’s cyano group and thiophene substitution may confer similar CNS activity but require empirical validation. Patent-derived analogs () highlight therapeutic versatility; for example, Compound 45’s dichloropyridine and thioether groups suggest dual anticancer/antiviral mechanisms, contrasting with the target compound’s inferred CNS focus .

Physicochemical Properties :

  • Melting Points : reports that 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (a precursor) has a melting point of 105–109°C, while its para-substituted analog melts at 133–135°C. This positional isomerism underscores the impact of substituent orientation on crystallinity .
  • Solubility : The ethoxypyridine substituent in ’s analog may improve aqueous solubility compared to the target compound’s thiophene, which is typically hydrophobic .

Biological Activity

3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, pharmacological properties, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound features a benzamide core substituted with a cyano group and a 1,2,4-oxadiazole ring , which is known for its diverse biological activities. The synthesis typically involves:

  • Formation of the 1,2,4-oxadiazole ring through cyclization reactions.
  • Attachment of the benzamide moiety using benzoyl chloride derivatives.
  • Introduction of the cyano group to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those similar to this compound. These compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
5aMCF-70.12Induces apoptosis via p53 activation
5bU-9370.65Inhibits HDAC activity
17aHeLa0.65Triggers caspase activation

These findings suggest that modifications in the oxadiazole structure can significantly enhance cytotoxicity against cancer cells compared to traditional chemotherapeutics like doxorubicin .

The mechanisms by which these compounds exert their biological effects include:

  • Induction of Apoptosis : Compounds such as 5a and 5b have been shown to activate apoptotic pathways in cancer cells by increasing the expression levels of pro-apoptotic proteins like p53 and caspases .
  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cell cycle progression and apoptosis .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups that confer specific reactivity and biological activity. Compared to other benzamides and oxadiazole derivatives, this compound exhibits:

Compound TypeBiological ActivityRemarks
Other BenzamidesVariableDifferent substituents lead to varied activities
Oxadiazole DerivativesHigh anticancer activityStructural variations can enhance potency

Case Studies

Several case studies have documented the efficacy of oxadiazole-based compounds in preclinical models:

  • Case Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to established treatments like Tamoxifen, indicating its potential as a therapeutic agent for breast cancer .
  • Study on HDAC Inhibition : Compounds similar to this compound demonstrated potent HDAC inhibitory activity at low concentrations (20 nM), suggesting their utility in epigenetic therapies .

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